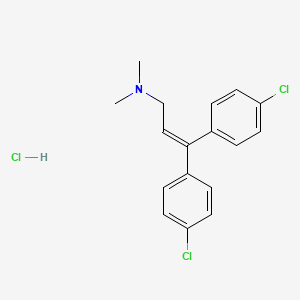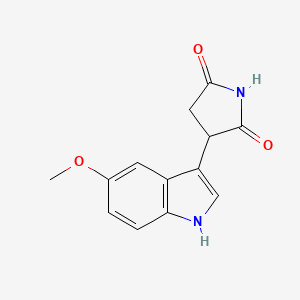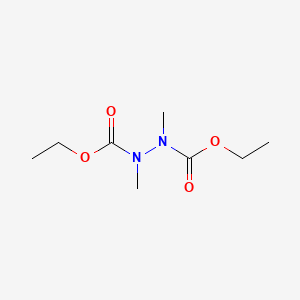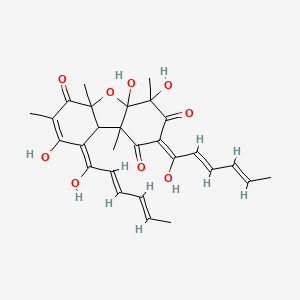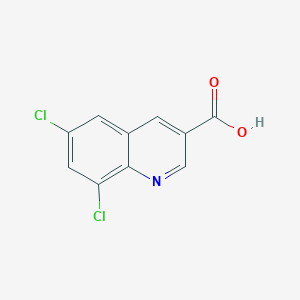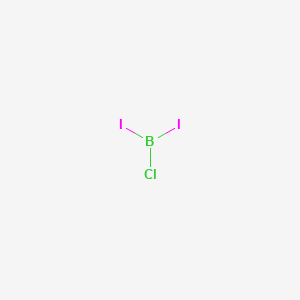
Chlorodiiodoborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorodiiodoborane is a chemical compound with the formula BClI₂. It is a boron-containing compound where boron is bonded to one chlorine atom and two iodine atoms. This compound is known for its unique reactivity and has been studied for various applications in chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorodiiodoborane can be synthesized through several methods. One common method involves the reaction of boron trichloride (BCl₃) with iodine (I₂) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
[ \text{BCl}_3 + 2\text{I}_2 \rightarrow \text{BClI}_2 + 2\text{ICl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorodiiodoborane undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in substitution reactions where the chlorine or iodine atoms are replaced by other groups.
Oxidation and Reduction Reactions: It can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state compounds.
Addition Reactions: this compound can add to unsaturated compounds, such as alkenes and alkynes, to form addition products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted boranes where the chlorine or iodine atoms are replaced by other functional groups.
Oxidation Reactions: Products include boron oxides or higher oxidation state boron compounds.
Reduction Reactions: Products include lower oxidation state boron compounds or boron hydrides.
Wissenschaftliche Forschungsanwendungen
Chlorodiiodoborane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of boron into organic molecules. It is also used in the preparation of boron-containing polymers and materials.
Biology: this compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets cancer cells with boron-containing compounds.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique reactivity and ability to form stable complexes with various biomolecules.
Industry: It is used in the production of advanced materials, such as boron-containing ceramics and glasses, which have applications in electronics and aerospace industries.
Wirkmechanismus
The mechanism of action of chlorodiiodoborane involves its ability to form stable complexes with various molecules. The boron atom in this compound can coordinate with electron-rich species, making it a useful reagent in various chemical reactions. In biological systems, its mechanism of action is related to its ability to deliver boron to specific targets, such as cancer cells, for therapeutic purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroborane (BCl₂H): Similar to chlorodiiodoborane but contains two chlorine atoms and one hydrogen atom.
Diiodoborane (BI₂H): Contains two iodine atoms and one hydrogen atom.
Chlorodibromoborane (BClBr₂): Contains one chlorine atom and two bromine atoms.
Uniqueness
This compound is unique due to its specific combination of chlorine and iodine atoms bonded to boron. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
13709-74-5 |
|---|---|
Molekularformel |
BClI2 |
Molekulargewicht |
300.07 g/mol |
IUPAC-Name |
chloro(diiodo)borane |
InChI |
InChI=1S/BClI2/c2-1(3)4 |
InChI-Schlüssel |
BCAVRNMZJVDTPE-UHFFFAOYSA-N |
Kanonische SMILES |
B(Cl)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
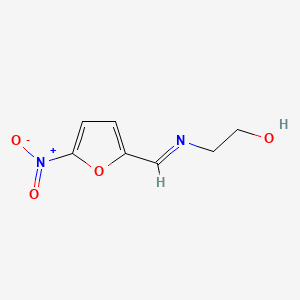
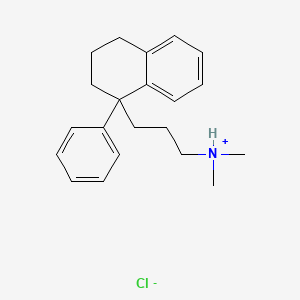
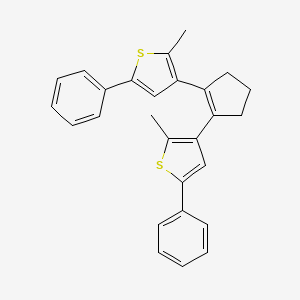
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
